2-(1,3-Benzodioxol-5-ylmethyl)-1-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Catalog No.
S12008119
CAS No.
M.F
C29H23NO7
M. Wt
497.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(1,3-Benzodioxol-5-ylmethyl)-1-[3-methoxy-4-(pro...

Product Name

2-(1,3-Benzodioxol-5-ylmethyl)-1-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

IUPAC Name

2-(1,3-benzodioxol-5-ylmethyl)-1-(3-methoxy-4-prop-2-enoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

Molecular Formula

C29H23NO7

Molecular Weight

497.5 g/mol

InChI

InChI=1S/C29H23NO7/c1-3-12-34-21-11-9-18(14-23(21)33-2)26-25-27(31)19-6-4-5-7-20(19)37-28(25)29(32)30(26)15-17-8-10-22-24(13-17)36-16-35-22/h3-11,13-14,26H,1,12,15-16H2,2H3

InChI Key

RRDVEURRSGNNTH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2C3=C(C(=O)N2CC4=CC5=C(C=C4)OCO5)OC6=CC=CC=C6C3=O)OCC=C

The compound 2-(1,3-Benzodioxol-5-ylmethyl)-1-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic molecule characterized by its unique structural features. It belongs to a class of compounds known as chromeno-pyrrole derivatives, which are noted for their diverse biological activities and potential applications in medicinal chemistry. The molecular formula of this compound is C31H29NO7C_{31}H_{29}NO_{7}, with a molecular weight of approximately 527.6 g/mol. Its structure incorporates various functional groups, including a benzodioxole moiety and a methoxyphenyl group, contributing to its chemical reactivity and biological profile.

  • Oxidation: It can be oxidized using agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
  • Reduction: Reduction reactions may be performed using hydrogen gas in the presence of palladium catalysts to convert specific functional groups into their reduced forms.
  • Substitution: Nucleophilic and electrophilic substitution reactions are common, allowing for the introduction of new substituents or the replacement of existing ones.

These reactions highlight the compound's versatility in synthetic organic chemistry and its potential for further functionalization.

Research indicates that chromeno-pyrrole derivatives exhibit a range of biological activities, including:

  • Antioxidant Properties: The presence of the benzodioxole moiety is associated with antioxidant activity, which may help in combating oxidative stress in biological systems.
  • Anticancer Activity: Some studies suggest that similar compounds can inhibit cancer cell proliferation by interfering with specific cellular pathways.
  • Anti-inflammatory Effects: The compound may modulate inflammatory responses, making it a candidate for therapeutic applications in inflammatory diseases.

The exact biological mechanisms remain under investigation, focusing on how this compound interacts with molecular targets within cells.

The synthesis of 2-(1,3-Benzodioxol-5-ylmethyl)-1-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions:

  • Formation of the Chromeno-Pyrrole Core: This is achieved through cyclization reactions involving suitable precursors under acidic or basic conditions.
  • Introduction of Functional Groups: The benzodioxolyl and methoxyphenyl groups are introduced via Friedel-Crafts alkylation or nucleophilic substitution reactions.
  • Purification Steps: Final purification often includes recrystallization and chromatography to isolate the desired product with high purity.

Industrial methods may utilize automated reactors and continuous flow systems to enhance yield and efficiency.

The potential applications of this compound include:

  • Medicinal Chemistry: As a lead compound in drug development due to its unique structure and biological activity.
  • Organic Synthesis: Serving as a building block for synthesizing more complex molecules in research settings.
  • Materials Science: Potential use in developing new materials with unique properties due to its structural characteristics.

Studies on the interactions of this compound with biological targets are crucial for understanding its mechanism of action. Potential interactions include:

  • Binding to Enzymes/Receptors: The compound may modulate enzyme activity or receptor signaling pathways, leading to various biological effects.
  • Cellular Pathway Interference: It may affect cellular processes such as apoptosis or cell cycle regulation through specific molecular interactions.

These studies are essential for elucidating the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with 2-(1,3-Benzodioxol-5-ylmethyl)-1-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, including:

Compound NameMolecular FormulaKey Features
2-(1,3-Benzodioxol-5-ylmethyl)-1H-chromeno[2,3-c]pyrroleC24H20N O5Lacks methoxy and propene substituents; simpler structure
1-[3-Methoxy-4-(prop-2-en-1-yloxy)phenyl]-chromeno[2,3-c]pyrroleC25H25N O5Similar chromeno-pyrrole core; different substituents
2-(1,3-Benzodioxol-5-yloxy)-1H-pyrroleC18H16N O4Simpler pyrrole structure; no chromeno core

Uniqueness

The uniqueness of 2-(1,3-Benzodioxol-5-ylmethyl)-1-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione lies in its specific combination of functional groups and structural complexity that potentially enhances its biological activity compared to simpler analogs. Its multifaceted structure allows for diverse interactions within biological systems, making it a valuable candidate for further research in medicinal chemistry.

XLogP3

4.4

Hydrogen Bond Acceptor Count

7

Exact Mass

497.14745207 g/mol

Monoisotopic Mass

497.14745207 g/mol

Heavy Atom Count

37

Dates

Last modified: 08-09-2024

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